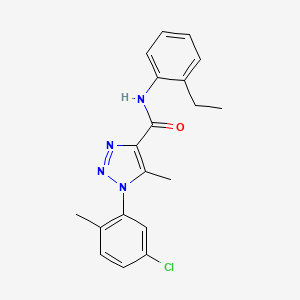

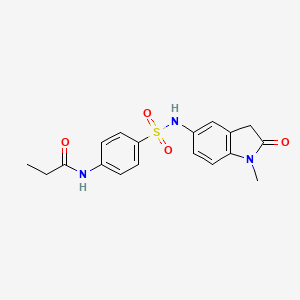

![molecular formula C15H15F3N2S B2435324 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 866136-18-7](/img/structure/B2435324.png)

2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using reagents like trifluoromethyl phenyl sulfone . Additionally, solvent-controlled base-free synthesis methods have been developed for the creation of certain trifluoromethyl-containing compounds .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring substituted with an isobutylsulfanyl group and a phenyl ring carrying a trifluoromethyl group .Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions, often involving transition metal-mediated trifluoromethylation . The exact reactions that “this compound” would undergo would depend on the reaction conditions and other reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds .Scientific Research Applications

Transcription Factor Inhibition

Research on similar pyrimidine derivatives, specifically N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, revealed its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings provide insights into the potential biomedical applications of related compounds, particularly in gene expression modulation (Palanki et al., 2000).

Structural Chemistry

Studies on trifluoromethyl-substituted di- and tetrahydroazolopyrimidines, which share structural similarities with the compound , explored the synthesis and structural characteristics of these compounds, indicating the broad applicability of this chemical framework in structural chemistry and material sciences (Desenko et al., 2004).

Heterocyclic Chemistry

Research on trifluoroacetylketene O,N-acetals and their application in synthesizing trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines, underscores the significance of such structures in heterocyclic chemistry and potential pharmaceutical applications (Bonacorso et al., 2009).

Antimicrobial and Anti-inflammatory Applications

The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and their evaluation as anti-inflammatory and antimicrobial agents highlight the potential of pyrimidine derivatives in developing new therapeutic agents. These compounds exhibited significant activity against Gram-positive bacteria and pathogenic fungi, indicating their relevance in addressing antimicrobial resistance challenges (Aggarwal et al., 2014).

Electronic and Material Sciences

Investigations into pyrimidine-containing star-shaped compounds, such as 1,3,5-tri(3-(pyrimidin-5-yl)phenyl)benzene, for their electron transporting properties, highlight the role of pyrimidine derivatives in electronic and material sciences. These compounds demonstrated high electron mobility and promising performance in organic light-emitting devices, indicating their potential in electronic applications (Yin et al., 2016).

Mechanism of Action

Target of Action

The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of this compound involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Result of Action

The molecular and cellular effects of the compound’s action involve the trifluoromethylation of thiophenols . This process is realized under photoredox catalyst-free conditions .

Action Environment

The compound’s reaction is known to occur under visible light irradiation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2S/c1-10(2)9-21-14-19-7-12(8-20-14)11-4-3-5-13(6-11)15(16,17)18/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASDPMPZCJJZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

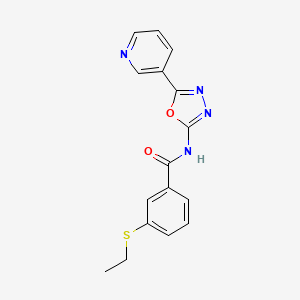

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)

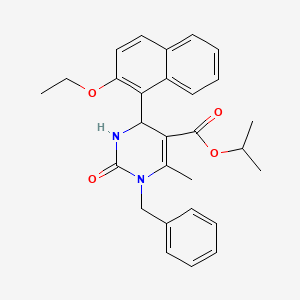

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2435248.png)

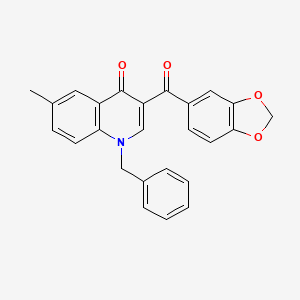

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2435256.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)